

physical and chemical properties of 3-methoxybut-1-ene

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Compound of Interest

Compound Name: 3-Methoxybut-1-ene

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An In-depth Technical Guide to the Physical and Chemical Properties of **3-Methoxybut-1-ene**

Introduction

3-Methoxybut-1-ene, an unsaturated ether, presents a versatile molecular scaffold for organic synthesis. Its unique combination of a methoxy group and a terminal double bond makes it a valuable intermediate in the synthesis of more complex molecules, particularly in the fields of pharmaceutical and materials science. This document provides a comprehensive overview of the known physical and chemical properties of **3-methoxybut-1-ene**, intended for researchers, scientists, and professionals in drug development.

Physical Properties

The physical characteristics of **3-methoxybut-1-ene** have been determined through various analytical techniques. A summary of these properties is presented in the table below for clear reference and comparison.

Property	Value
Molecular Formula	C ₅ H ₁₀ O[1][2]
Molecular Weight	86.1323 g/mol [1][2]
Boiling Point	56.3 °C at 760 mmHg[1]
Density	0.762 g/cm ³ [1]
Refractive Index	1.388[1]
Vapor Pressure	241 mmHg at 25°C[1]
LogP (Octanol-Water Partition Coefficient)	1.20730[1]
Polar Surface Area (PSA)	9.23 Å ² [1]

Chemical Properties and Reactivity

3-Methoxybut-1-ene's chemical behavior is largely dictated by the presence of the electron-rich double bond and the adjacent methoxy group, classifying it as an enol ether. This structural feature enhances its reactivity towards electrophiles.[3]

Key aspects of its chemical reactivity include:

- **Electrophilic Addition:** The double bond is susceptible to attack by electrophiles. For instance, in the presence of a Brønsted acid, protonation of the double bond is expected to form a resonance-stabilized secondary carbocation, which can then be intercepted by a nucleophile.[3]
- **Cycloaddition Reactions:** As an electron-rich alkene, **3-methoxybut-1-ene** is a potential candidate for participating in cycloaddition reactions, such as the Diels-Alder reaction, where it could act as the diene component.[3]
- **Precursor for Complex Molecules:** Its bifunctional nature, possessing both an alkene and an ether, makes it a useful building block for the synthesis of more elaborate molecular architectures.[3]

Experimental Protocols

Synthesis of 3-Methoxybut-1-ene via Catalytic Hydroalkoxylation

A documented method for the synthesis of **3-methoxybut-1-ene** involves the catalytic hydroalkoxylation of 1,3-butadiene with methanol.^[3]

- Reactants: 1,3-butadiene and methanol.^[3]
- Catalyst: Rhodium-based catalyst, such as RhCl_3 supported on silica ($\text{RhCl}_3/\text{SiO}_2$).^[3]
- Solvent: meta-Xylene.^[3]
- Reaction Conditions: The reaction is typically carried out in a high-pressure reactor at a temperature of 100°C and a pressure of 5 atm for 1 hour.^[3]
- Purification: The resulting **3-methoxybut-1-ene** is recovered from the reaction mixture by distillation.^[3]

Determination of Physical Properties: General Methodologies

While specific experimental details for the determination of all physical properties of **3-methoxybut-1-ene** are not extensively documented in readily available literature, standard laboratory procedures would be employed:

- Boiling Point: The boiling point can be determined by distillation at atmospheric pressure (760 mmHg). The temperature at which the liquid and vapor phases are in equilibrium is recorded as the boiling point.
- Density: The density can be measured using a pycnometer or a digital density meter. The mass of a known volume of the substance is determined, and the density is calculated.
- Refractive Index: A refractometer is used to measure the refractive index of the liquid. This value is a measure of how much the path of light is bent, or refracted, when it enters the substance.

Visualizations

The following diagram illustrates the synthesis of **3-methoxybut-1-ene**.

Caption: Synthesis of **3-methoxybut-1-ene** from 1,3-butadiene and methanol.

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References

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